molecular formula C9H15N5O2 B14411188 Acetamide, N-(4-methoxy-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- CAS No. 83364-14-1

Acetamide, N-(4-methoxy-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)-

Cat. No.: B14411188
CAS No.: 83364-14-1
M. Wt: 225.25 g/mol
InChI Key: HYLANMHRMFFOPQ-UHFFFAOYSA-N
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Description

Acetamide, N-(4-methoxy-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a triazine ring substituted with methoxy and isopropylamino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-methoxy-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxy-6-chloro-1,3,5-triazine with isopropylamine, followed by the introduction of an acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-methoxy-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or isopropylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

Acetamide, N-(4-methoxy-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-methoxy-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy and isopropylamino groups contribute to its binding affinity and specificity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-
  • Acetamide, N-(4-methoxy-6-ethyl-1,3,5-triazin-2-yl)-
  • Acetamide, N-(4-methoxy-6-(tert-butyl)-1,3,5-triazin-2-yl)-

Uniqueness

Compared to similar compounds, Acetamide, N-(4-methoxy-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- is unique due to the presence of the isopropylamino group, which imparts distinct chemical and biological properties

Properties

CAS No.

83364-14-1

Molecular Formula

C9H15N5O2

Molecular Weight

225.25 g/mol

IUPAC Name

N-[4-methoxy-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]acetamide

InChI

InChI=1S/C9H15N5O2/c1-5(2)10-7-12-8(11-6(3)15)14-9(13-7)16-4/h5H,1-4H3,(H2,10,11,12,13,14,15)

InChI Key

HYLANMHRMFFOPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)OC)NC(=O)C

Origin of Product

United States

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